N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide

Medicinal Chemistry Drug Design Scaffold Hopping

Choose this compound for its unique 2,3-dihydrobenzofuran core that imparts conformational constraint distinct from fully aromatic benzofuran analogs. The 4-methoxyphenylpropanamide side chain offers a different hydrogen-bonding footprint compared to fluoro or phenylthio variants, enabling targeted SAR studies at melatonin (MT1/MT2) and serotonin (5-HT2C) receptors. Its predicted lower P‑gp liability vs. the 2‑fluorophenyl analog makes it a strategic tool for CNS drug design. Secure your research supply today.

Molecular Formula C21H25NO3
Molecular Weight 339.435
CAS No. 2034574-05-3
Cat. No. B2414371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide
CAS2034574-05-3
Molecular FormulaC21H25NO3
Molecular Weight339.435
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)CCC3=CC=C(C=C3)OC
InChIInChI=1S/C21H25NO3/c1-15(13-17-5-9-20-18(14-17)11-12-25-20)22-21(23)10-6-16-3-7-19(24-2)8-4-16/h3-5,7-9,14-15H,6,10-13H2,1-2H3,(H,22,23)
InChIKeyZUOWPHGZFPYXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide (CAS 2034574-05-3): Core Structural Identity and Procurement Context


N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide (CAS 2034574-05-3) is a synthetic small-molecule amide featuring a 2,3-dihydrobenzofuran core, a chiral propan-2-yl linker, and a 4-methoxyphenylpropanamide side chain (C21H25NO3, MW 339.43) . This compound belongs to a class of dihydrobenzofuran-propanamide hybrids that have been explored as melatonin receptor (MT1/MT2) agonists and serotonin 5-HT2C receptor ligands [1][2]. Unlike the fully aromatic benzofuran analogue (CAS 2034610-57-4, C21H23NO3, MW 337.4), the saturated 2,3-dihydrobenzofuran ring introduces a stereoelectronic perturbation that alters conformational flexibility, electron density distribution, and metabolic susceptibility—factors that directly influence receptor subtype selectivity and pharmacokinetic profile [3].

Why N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide Cannot Be Replaced by Generic In-Class Compounds


The 2,3-dihydrobenzofuran scaffold is not a bioisosteric equivalent of the benzofuran or indane nuclei. In TRPV1 antagonist programs, indane A-region analogues exhibited superior antagonism compared to the corresponding 2,3-dihydrobenzofuran surrogates, demonstrating that the saturated dihydro ring directly modulates target engagement and potency [1]. Conversely, in 5-HT2A/2C pharmacology, dihydrobenzofuran-constrained mescaline analogues displayed a rank-order reversal of affinity at 5-HT2A sites relative to behavioral potency, indicating that the dihydrobenzofuran scaffold imposes a unique conformational constraint not recapitulated by the fully aromatic or open-chain analogues [2]. Furthermore, the 4-methoxyphenylpropanamide side chain provides a distinct hydrogen-bonding and lipophilic footprint compared to the 2-fluorophenyl or phenylthio variants; the 2-fluorophenyl analogue exhibits P-glycoprotein (P-gp) inhibitory activity (IC50 ~1.4 µM) that may not be shared by the 4-methoxy congener due to the absence of the fluorine-mediated C–F···H interactions [3]. These scaffold-specific SAR divergences mean that substituting the target compound with a generic benzofuran, indane, or halogenated propanamide could produce qualitatively different pharmacological outcomes, undermining assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide Against Closest Comparators


Molecular Topology Divergence: Saturated 2,3-Dihydrobenzofuran vs. Fully Aromatic Benzofuran Scaffold

The target compound contains a 2,3-dihydrobenzofuran ring (C8H7O core, two sp³ carbons at positions 2 and 3), whereas the closest aromatic analogue possesses a fully conjugated benzofuran ring (C8H5O, all sp² carbons). This saturation difference produces measurable changes in molecular geometry, lipophilicity, and metabolic vulnerability .

Medicinal Chemistry Drug Design Scaffold Hopping

P-Glycoprotein Interaction Profile: 4-Methoxyphenyl vs. 2-Fluorophenyl Substitution

The 2-fluorophenyl analogue of the target compound has been experimentally characterized as a P-glycoprotein (P-gp/ABCB1) inhibitor in adriamycin-resistant human ovarian carcinoma A2780/ADR cells. The 4-methoxyphenyl substitution present in the target compound eliminates the fluorine atom that contributes to C–F···H hydrogen bonding and alters the electrostatic surface potential, predicting a divergent P-gp interaction profile [1].

Pharmacology Blood-Brain Barrier Multidrug Resistance

Melatonergic Receptor Pharmacophore Alignment: Scaffold Comparison with Clinical Benchmark Tasimelteon

Tasimelteon (Hetlioz®) is an FDA-approved dual melatonin MT1/MT2 receptor agonist containing a 2,3-dihydrobenzofuran core linked to a cyclopropylmethyl-propanamide moiety [1]. The target compound shares the dihydrobenzofuran scaffold and a methoxyphenyl pharmacophoric element, positioning it as a structurally related probe for melatonergic target engagement with potentially differentiated subtype selectivity due to the extended 4-methoxyphenylpropanamide side chain.

Melatonin Receptor Agonism Circadian Rhythm Sleep Disorders

TRPV1 Antagonist Scaffold SAR: Dihydrobenzofuran vs. Indane A-Region Surrogates

In a systematic SAR study by Ahn et al. (2020), indane-type acetamide and propanamide analogues were compared head-to-head against 2,3-dihydrobenzofuran and 1,3-benzodioxole A-region surrogates for TRPV1 antagonism. The indane analogues demonstrated superior potency, establishing a rank order of scaffold preference that is critical for compound selection in TRPV1-targeted analgesic programs [1].

TRPV1 Antagonism Pain Pharmacology Analgesia

5-HT2A/2C Functional Selectivity Imposed by Dihydrobenzofuran Conformational Constraint

Monte et al. (1997) demonstrated that rigidifying the methoxy groups of mescaline into a 2,3-dihydrobenzofuran ring (compound 8) produced a dramatic dissociation between 5-HT2A binding affinity and in vivo behavioral activity. Compound 8 (4-(2-aminoethyl)-6,7-dimethoxy-2,3-dihydrobenzofuran) failed to substitute for LSD in drug discrimination assays (only 50% drug-lever selection) despite retaining micromolar affinity for 5-HT2A receptors and demonstrating only 61% efficacy relative to serotonin in phosphoinositide hydrolysis assays [1]. This functional selectivity profile is uniquely encoded by the dihydrobenzofuran constraint and cannot be predicted from open-chain phenethylamine SAR.

Serotonin Receptors Functional Selectivity Hallucinogen Pharmacology

Chemical Stability and Configurational Integrity: Saturated vs. Aromatic Dihydrobenzofuran Ring

The 2,3-dihydrobenzofuran ring is susceptible to oxidative aromatization under forcing conditions (e.g., strong oxidizers, elevated temperatures), converting to the benzofuran analogue . This stability liability is absent in the fully aromatic benzofuran comparator but is compensated by the dihydro compound's resistance to electrophilic substitution at the furan ring positions, which can simplify impurity profiling during long-term storage [1].

Analytical Chemistry Chemical Stability Reference Standards

Prioritized Application Scenarios for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide in Scientific Procurement


Melatonergic System Probe: Complementing Tasimelteon in MT1/MT2 Selectivity Profiling

The target compound serves as a structurally differentiated melatonin receptor ligand for academic and pharmaceutical laboratories investigating MT1/MT2 subtype selectivity and biased agonism. Unlike tasimelteon (MT2-selective by 2.1- to 4.4-fold), the target compound's extended 4-methoxyphenylpropanamide side chain and 5-substituted (rather than 4-substituted) dihydrobenzofuran attachment may produce a distinct MT1/MT2 selectivity fingerprint [1]. This compound is suitable for use in competitive binding assays, [³⁵S]GTPγS functional assays, and β-arrestin recruitment assays to map structure–selectivity relationships in the melatonergic system [2].

Serotonin 5-HT2C Functional Selectivity Research: Avoiding 5-HT2A Hallucinogenic Liability

Based on the demonstrated ability of dihydrobenzofuran conformational constraint to suppress 5-HT2A functional efficacy while preserving 5-HT2C agonism (as shown for compound 8 in Monte et al. 1997), the target compound is positioned as a lead-like scaffold for 5-HT2C-selective agonist development [1]. The 4-methoxyphenylpropanamide extension may further enhance 5-HT2C affinity and selectivity. Research groups focused on antipsychotic drug discovery, obesity pharmacotherapy, or substance use disorders can employ this compound in calcium flux, PI hydrolysis, and β-arrestin recruitment assays to quantify 5-HT2A/2B/2C functional selectivity and desensitization profiles [2].

P-Glycoprotein Structure–Activity Relationship (SAR) Studies: 4-Methoxy vs. 2-Fluoro Substitution

The availability of matched P-gp IC50 data for the 2-fluorophenyl analogue (IC50 ~1.4 µM in A2780/ADR cells) provides a direct comparator for laboratories investigating the SAR of P-gp recognition by dihydrobenzofuran-propanamide derivatives [1]. The target compound's 4-methoxyphenyl variant is predicted to exhibit reduced P-gp liability, making it a valuable tool compound for testing the hypothesis that methoxy → fluoro substitution increases P-gp substrate recognition in this chemotype. Bidirectional Caco-2 or MDCK-MDR1 permeability assays comparing these two analogues can generate quantitative efflux ratio data to guide CNS drug design [2].

Chemical Stability and Reference Standard Development: Dihydrobenzofuran vs. Benzofuran Comparative Studies

The target compound's 2,3-dihydrobenzofuran core introduces specific stability considerations (oxidative aromatization potential) that differ from the fully aromatic benzofuran analogue (CAS 2034610-57-4). Analytical laboratories and contract research organizations (CROs) requiring authentic reference standards for HPLC, LC-MS/MS, or qNMR method validation can use this compound to establish system suitability parameters, forced degradation pathways, and impurity profiling protocols specific to the dihydrobenzofuran class [1]. Comparative forced-degradation studies (acid, base, oxidative, thermal, photolytic) between the dihydrobenzofuran and benzofuran analogues can generate valuable stability-indicating assay data for regulatory submissions [2].

Quote Request

Request a Quote for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.